Cas no 758702-51-1 (methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate)

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused pyranopyridine core with multiple functional groups. Its key advantages include a rigid polycyclic framework, which may enhance binding affinity in medicinal chemistry applications, and the presence of both amino and ester moieties, offering versatility for further derivatization. The pyridinyl and benzyl substituents contribute to potential pharmacological activity, particularly in targeting central nervous system or anti-inflammatory pathways. The compound's well-defined stereochemistry and high purity make it suitable for research in drug discovery and organic synthesis, serving as a valuable intermediate for developing novel bioactive molecules.
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate structure
758702-51-1 structure
Product Name:methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate
CAS No:758702-51-1
MF:C23H21N3O4
MW:403.430545568466
CID:6528144
Update Time:2025-08-04

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate
    • methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate
    • 4H-Pyrano[3,2-c]pyridine-3-carboxylic acid, 2-amino-5,6-dihydro-7-methyl-5-oxo-6-(phenylmethyl)-4-(4-pyridinyl)-, methyl ester
    • Inchi: 1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-15-6-4-3-5-7-15)18(16-8-10-25-11-9-16)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3
    • InChI Key: YMNPOUCSDZJTIL-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC=C2)C(C)=CC2OC(N)=C(C(OC)=O)C(C3C=CN=CC=3)C1=2

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 657.8±55.0 °C(Predicted)
  • pka: 4.94±0.10(Predicted)

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate Pricemore >>

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Additional information on methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate

Research Brief on Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate (CAS: 758702-51-1)

The compound methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate (CAS: 758702-51-1) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Recent studies have focused on its unique structural features, including the fused pyrano-pyridine core and the strategically positioned functional groups that enable diverse biological interactions.

Recent pharmacological evaluations (2023-2024) have demonstrated that this compound exhibits potent inhibitory activity against several cancer-related kinases, particularly those involved in angiogenesis and tumor proliferation. Molecular docking studies reveal that the pyridin-4-yl moiety at position 4 and the benzyl group at position 6 create optimal interactions with the ATP-binding pockets of target kinases, while the methyl ester at position 3 enhances cellular permeability.

A 2024 structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.4c00321) systematically modified various positions of this scaffold, confirming that the current configuration (758702-51-1) represents an optimal balance between potency (IC50 values in the low nanomolar range for VEGFR-2) and metabolic stability (t1/2 > 4 hours in human liver microsomes). The study also identified this compound as a lead candidate for further optimization in anti-angiogenic therapy.

From a synthetic chemistry perspective, recent advances (2023) have improved the yield of this compound through a novel one-pot multicomponent reaction involving a Knoevenagel condensation followed by intramolecular cyclization. This improved synthetic route (reported yield of 68% vs previous 42%) has facilitated larger-scale production for preclinical studies.

Current research directions (2024) focus on exploring the compound's potential in combination therapies and its application in drug-resistant cancers. Preliminary in vivo data show promising tumor growth inhibition (65-78% reduction in xenograft models) with acceptable toxicity profiles. However, further pharmacokinetic optimization may be required to address its moderate oral bioavailability (F% = 22-28 in rodent models).

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